4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the imine: The reaction between 3-chloro-4-methoxyaniline and 3-chloro-4-methoxybenzaldehyde in the presence of an acid catalyst to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with 2,5-dimethylpyrrole under acidic conditions to form the pyrrole ring.
Sulfonation: The final step involves the sulfonation of the pyrrole ring with benzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-[3-[(3-chloro-4-methoxyphenyl)iminomethyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-13-10-15(12-23-16-4-9-20(27-3)19(21)11-16)14(2)24(13)17-5-7-18(8-6-17)28(22,25)26/h4-12H,1-3H3,(H2,22,25,26) |
InChI Key |
OUGWWICIJIJESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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